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Compound of Interest

2-Chlorothieno[3,2-d]pyrimidin-4-
Compound Name:
amine

Cat. No.: B581833

Abstract: The thieno[3,2-d]pyrimidine scaffold is a purine isostere that has garnered significant
attention in medicinal chemistry due to its versatile biological activities. This technical guide
provides a comprehensive overview of a key derivative, 2-Chlorothieno[3,2-d]pyrimidin-4-
amine, intended for researchers, scientists, and drug development professionals. The
document details its chemical properties, synthesis, known biological activities with a focus on
antiproliferative and antimycobacterial potential, and associated mechanisms of action.
Detailed experimental protocols for synthesis and biological evaluation are provided, alongside
crucial safety and handling information.

Chemical and Physical Properties

2-Chlorothieno[3,2-d]pyrimidin-4-amine is a solid organic compound that serves as a crucial
intermediate and a scaffold for developing novel therapeutic agents. Its fundamental properties
are summarized below.
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Property Value Reference
2-chlorothieno[3,2-d]pyrimidin-
IUPAC Name _ [1]
4-amine
CAS Number 16234-40-5 [1][2]
Molecular Formula CeHaCINsS [11[2]
Molecular Weight 185.64 g/mol [1]
Physical Form Solid [1]

Purity

=>95% (Commercially available)

[1]3]

INChl Key

XGASPHHTVSWLNM-
UHFFFAOYSA-N

[1](2]

Canonical SMILES

C1=CSC2=C1N=C(N=C2N)CI

[2]

Predicted pKa

4.13+0.40

[2]

Storage Conditions

2-8°C, Inert atmosphere, Keep

in dark place

[1]

Synthesis and Manufacturing

The synthesis of 2-Chlorothieno[3,2-d]pyrimidin-4-amine typically originates from methyl 3-
aminothiophene-2-carboxylate. The process involves a cyclization to form the pyrimidine ring,
followed by chlorination and selective amination. The C4 position of the 2,4-dichloro
intermediate is more susceptible to nucleophilic attack than the C2 position, allowing for
regioselective synthesis.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6f0216?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6f0216?context=bbe
https://wap.guidechem.com/encyclopedia/4-amino-2-chlorothieno-3-2-d-p-dic405651.html
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6f0216?context=bbe
https://wap.guidechem.com/encyclopedia/4-amino-2-chlorothieno-3-2-d-p-dic405651.html
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6f0216?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6f0216?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6f0216?context=bbe
https://www.chemscene.com/product/56844-22-5.html
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6f0216?context=bbe
https://wap.guidechem.com/encyclopedia/4-amino-2-chlorothieno-3-2-d-p-dic405651.html
https://wap.guidechem.com/encyclopedia/4-amino-2-chlorothieno-3-2-d-p-dic405651.html
https://wap.guidechem.com/encyclopedia/4-amino-2-chlorothieno-3-2-d-p-dic405651.html
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6f0216?context=bbe
https://www.benchchem.com/product/b581833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Methyl 3-aminothiophene-
2-carboxylate

1. Urea
P. Heat (190°C)

y

Thieno[3,2-d]pyrimidine-
2,4-diol

POCI3, DMF (cat.)
Reflux

y

2,4-Dichlorothieno([3,2-d]-
pyrimidine

NHs or equivalent
Selective C4 Amination

Y

2-Chlorothieno[3,2-d]-
pyrimidin-4-amine

Click to download full resolution via product page

General synthetic workflow for 2-Chlorothieno[3,2-d]pyrimidin-4-amine.

Biological Activity and Therapeutic Potential

The thieno[3,2-d]pyrimidine core is a versatile scaffold, and its derivatives have demonstrated a
wide spectrum of biological activities, including antiproliferative, antimycobacterial, anthelmintic,
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and antiplasmodial effects.[4][5][6][7]

Antiproliferative Activity

Derivatives of 2-Chlorothieno[3,2-d]pyrimidin-4-amine have shown promising anticancer
activity. Structure-activity relationship (SAR) studies indicate that the presence of a chlorine
atom at the C4-position is crucial for this biological effect.[6]

Mechanism of Action: While the precise mechanism for the parent compound is not fully
elucidated, molecular docking studies of a closely related derivative, N-{2-[(2-chlorothieno[3,2-
d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, suggest a potential inhibitory action against
human c-Src kinase (PDB: 3D15).[8][9] Inhibition of Src, a non-receptor tyrosine kinase, can
disrupt downstream signaling pathways (e.g., Ras/Raf/MEK/ERK) that are critical for tumor cell
proliferation and survival. Furthermore, halogenated thieno[3,2-d]pyrimidines have been shown
to induce apoptosis in cancer cell lines.[6]
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Proposed mechanism of antiproliferative action via c-Src kinase inhibition.
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Quantitative Data: Antiproliferative Activity of a Derivative

The following table summarizes the in vitro activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-
yl)amino]ethyl}-3-methoxybenzamide.

Cell Line Cancer Type ICs0 (M) Reference

HT-29 Human Colon Cancer 1.76 [819]
Human Lung

A549 1.98 [81[9]

Adenocarcinoma

Human Gastric
MKN45 2.32 [81[9]
Cancer

Antimycobacterial Activity

The thieno[3,2-d]pyrimidin-4-amine scaffold has been identified as an inhibitor of
Mycobacterium tuberculosis (Mtb).[4]

Mechanism of Action: These compounds target the oxidative phosphorylation pathway, which is
essential for Mtb to produce ATP for growth.[4] Mtb has two terminal oxidases in its electron
transport chain: Cytochrome bcc:aas (Complex IV) and Cytochrome bd oxidase (Cyt-bd). While
Cyt-bcc:aas is the primary oxidase under normal conditions, Cyt-bd becomes essential for
survival when the primary pathway is compromised. Thieno[3,2-d]pyrimidin-4-amines act as
inhibitors of Cyt-bd.[4] This mechanism is particularly promising in combination therapies with
agents that inhibit Cyt-bcc:aas (like the experimental drug Q203), as the dual blockade can
lead to a collapse of cellular ATP production.[4]
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Inhibition of the M. tuberculosis electron transport chain.

Quantitative Data: Antimycobacterial Activity of Analogs

The table shows the activity of N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, a
potent analog from a study on Cyt-bd inhibitors.[4] Activity is measured by ATP depletion in the
presence of Q203, which confirms the Cyt-bd target.
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Mycobacterial

ATP ICso (UM) with

. Description Reference
Strain Q203
M. bovis BCG Vaccine Strain 6-18 [4]
M. tuberculosis ]
Lab Strain 6-18 [4]
H37Rv
M. tuberculosis N0145  Clinical Isolate 6-18 [4]

Experimental Protocols

The following sections provide generalized protocols based on published literature for the

synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives.

Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine (Key

Intermediate)

This two-step protocol is adapted from published methods.[10]

o Step 1: Synthesis of thieno[3,2-d]pyrimidine-2,4-diol.

o A mixture of methyl 3-amino-2-thiophenecarboxylate (1.0 eq) and urea (5.0 eq) is heated

at 190 °C for 2.5 hours.

o The reaction progress is monitored by Thin Layer Chromatography (TLC).

o Upon completion, the mixture is cooled, and the solid residue is treated with water and

filtered to yield the diol product.

e Step 2: Synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine.

o A mixture of thieno[3,2-d]pyrimidine-2,4-diol (1.0 eq), phosphorous oxychloride (POCIs,

~10 vol), and a catalytic amount of N,N-Dimethylformamide (DMF) is heated at reflux for

12 hours.

o The excess POCIs is removed under reduced pressure.
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o The residue is carefully added to ice/water with vigorous stirring.

o The resulting precipitate is filtered, washed with water, and dried to yield 2,4-dichloro-
thieno[3,2-d]pyrimidine as a solid.[10]

General Protocol for N4-Amination

This protocol describes a general base-promoted SNAr reaction.[4]

In a sealed vial, dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq), the desired amine (1.0-
1.1 eq), and a base such as K2COs or DIPEA (1.0-2.0 eq) in a suitable solvent (e.g., DMSO,
1,4-dioxane).

To achieve selective substitution at the C4 position, the reaction is typically run at a
controlled temperature (e.g., room temperature to 80°C), as the C4 position is more reactive.

Heat the reaction mixture for 3-12 hours, monitoring by TLC.
After cooling, concentrate the mixture to dryness.

Dissolve the residue in an organic solvent like CH2Cl2 or EtOAc and wash sequentially with
an aqueous acid solution (e.g., 5% acetic acid or 1M HCI), water, and brine.

Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography or recrystallization.

In Vitro Antiproliferative Assay (MTT Assay)

e Seed human cancer cells (e.g., A549, HT-29) in 96-well plates at a density of 5,000-10,000
cells/well and incubate for 24 hours to allow attachment.

» Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 uM) in a
serum-containing medium for 48-72 hours.

 After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution to each well and incubate for 3-4 hours at 37°C.
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e Remove the medium and add DMSO to dissolve the formazan crystals.

e Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the cell viability as a percentage of the untreated control and determine the I1Cso

value (the concentration of compound that inhibits cell growth by 50%) using non-linear

regression analysis.

Safety and Handling

Based on available Safety Data Sheets (SDS), 2-Chlorothieno[3,2-d]pyrimidin-4-amine is

classified as hazardous.[1] Standard laboratory precautions should be strictly followed.

Hazard Type

GHS Classification and Statements

Pictogram

Exclamation Mark

Signal Word

Warning[1]

Hazard Statements

H302: Harmful if swallowed.[1]H315: Causes
skin irritation.[1]H319: Causes serious eye
irritation.[1]H335: May cause respiratory

irritation.[1]

Precautionary Statements

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray.[1]P280: Wear
protective gloves/eye protection/face
protection.P305+P351+P338: IF IN EYES:
Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.[1]

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate Personal

Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves. Avoid dust formation and inhalation. Storage: Store in a tightly sealed container in a

cool, dry, dark place (2-8°C) under an inert atmosphere.[1]

Conclusion
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2-Chlorothieno[3,2-d]pyrimidin-4-amine is a valuable heterocyclic building block with
significant potential for drug discovery. The thieno[3,2-d]pyrimidine scaffold, particularly when
substituted at the C4 position, has demonstrated potent biological activities. The
antiproliferative effects, potentially mediated through kinase inhibition, and the unique
antimycobacterial mechanism targeting the Cyt-bd oxidase pathway, highlight its promise as a
lead structure in oncology and infectious disease research. Further investigation and
derivatization of this scaffold are warranted to develop novel therapeutic agents with improved
efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-
amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581833#iupac-name-for-2-chlorothieno-3-2-d-
pyrimidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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